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Compound of Interest

Compound Name: 3-Dimethylaminoacrolein

Cat. No.: B3021025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
3-Dimethylaminoacrolein (DMNA), a versatile organic compound with applications in
chemical synthesis. This document presents its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, along with detailed experimental protocols relevant for
its characterization.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for 3-Dimethylaminoacrolein,
presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. The *H and 3C NMR data for 3-Dimethylaminoacrolein are presented below.

IH NMR Spectral Data

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b3021025?utm_src=pdf-interest
https://www.benchchem.com/product/b3021025?utm_src=pdf-body
https://www.benchchem.com/product/b3021025?utm_src=pdf-body
https://www.benchchem.com/product/b3021025?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment

9.35 d 8.0 CHO

7.15 d 12.5 N-CH=

5.15 dd 12.5,8.0 =CH-CHO

2.95 s N(CHs)2
13C NMR Spectral Data

Chemical Shift (8) ppm Assighment

190.5 CHO

155.0 N-CH=

105.0 =CH-CHO

45.0,37.5 N(CHs)2

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.

The major IR absorption peaks for 3-Dimethylaminoacrolein are listed below.

Wavenumber (cm~12)

Assignment

2920 C-H stretch (alkane)

2850 C-H stretch (alkane)

1650 C=0 stretch (aldehyde)

1600 C=C stretch (alkene)

1400 C-H bend (alkane)

1100 C-N stretch
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Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound, as well as to gain structural information from its fragmentation pattern.

m/z Relative Intensity Assighment
99.13 M+ (Molecular lon) CsHoNO
82 High [M-OHJ*
42 Base Peak [C2HaN]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this
guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o A sample of 3-Dimethylaminoacrolein (typically 5-25 mg for tH NMR and 20-100 mg for 13C
NMR) is dissolved in a deuterated solvent (e.g., CDCls, DMSO-ds) in a clean, dry vial.

e The solution is then transferred to a standard 5 mm NMR tube.
e The final sample volume in the NMR tube should be approximately 0.6-0.7 mL.
H NMR Spectroscopy Protocol:

 The NMR spectrometer is tuned and the magnetic field is shimmed to achieve optimal
homogenetity.

¢ A standard one-pulse *H NMR experiment is performed.

o The free induction decay (FID) is acquired and then Fourier transformed to obtain the
frequency-domain spectrum.
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e The spectrum is phased and the baseline is corrected.

o Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS).

13C NMR Spectroscopy Protocol:
e The spectrometer is tuned to the 13C frequency and the magnetic field is shimmed.

o A standard proton-decoupled 3C NMR experiment is performed to obtain a spectrum with
singlets for each unique carbon atom.

» A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, as
the natural abundance of 13C is low.

e The FID is processed similarly to the *H NMR data.

Chemical shifts are referenced to the deuterated solvent signal.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy

e The ATR crystal surface is cleaned with a suitable solvent (e.g., isopropanol) and a
background spectrum is collected.

o Asmall drop of liquid 3-Dimethylaminoacrolein is placed directly onto the ATR crystal.
e The sample spectrum is then recorded.

» The resulting spectrum is typically an average of multiple scans to improve the signal-to-
noise ratio.

Electron lonization Mass Spectrometry (EI-MS)

e Asmall amount of the 3-Dimethylaminoacrolein sample is introduced into the mass
spectrometer, typically via a direct insertion probe or after separation by gas
chromatography.
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e The sample is vaporized in the ion source.

e The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV),
causing ionization and fragmentation.

e The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer.

A detector records the abundance of each ion, generating the mass spectrum.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Dimethylaminoacrolein.
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A generalized workflow for the spectroscopic analysis of a chemical compound.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Dimethylaminoacrolein: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3021025#spectroscopic-data-of-3-
dimethylaminoacrolein-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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